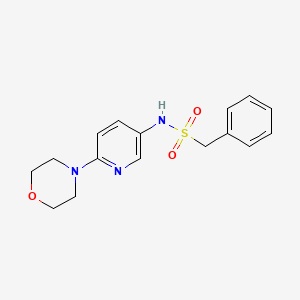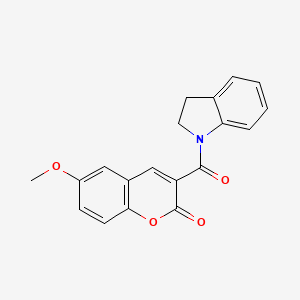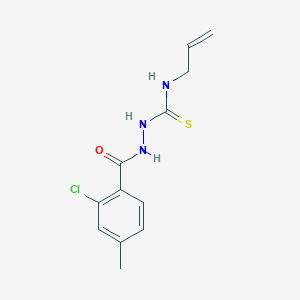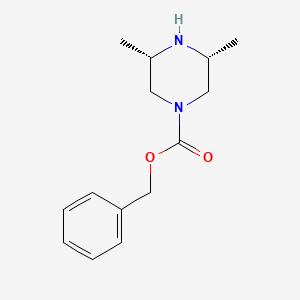![molecular formula C9H19NO2 B2355296 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol CAS No. 1267109-37-4](/img/structure/B2355296.png)
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and an amino group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of cyclopropylamine with 2-hydroxypropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Wirkmechanismus
The mechanism of action of 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol can be compared with similar compounds such as diisopropanolamine and other amino alcohols. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects that influence its reactivity and interactions .
Similar compounds include:
- Diisopropanolamine
- 1,1’-Iminodipropan-2-ol
- Bis(2-hydroxypropyl)amine
These compounds are used in various applications, but the presence of the cyclopropyl group in this compound provides unique advantages in certain contexts.
Eigenschaften
IUPAC Name |
1-[cyclopropyl(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(11)5-10(6-8(2)12)9-3-4-9/h7-9,11-12H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWLCVCKDXKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)


![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

